4-Iodo-1-isobutyl-5-methyl-1H-pyrazole
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Overview
Description
4-Iodo-1-isobutyl-5-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-isobutyl-5-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-diketones with hydrazine derivatives, followed by iodination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure consistency and efficiency. The use of advanced catalytic systems and automated reaction monitoring can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isobutyl-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling partners. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Iodo-1-isobutyl-5-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features
Mechanism of Action
The mechanism of action of 4-Iodo-1-isobutyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine substituent can influence the compound’s binding affinity and reactivity, making it a valuable tool in the study of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-isopropyl-1H-pyrazole
- 4-Iodo-3-trifluoromethyl-1H-pyrazole
- 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Uniqueness
4-Iodo-1-isobutyl-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can confer distinct reactivity and binding properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
4-iodo-5-methyl-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-6(2)5-11-7(3)8(9)4-10-11/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMHNTNPGXTGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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